molecular formula C21H22N4O2S B2933100 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1251703-07-7

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2933100
CAS No.: 1251703-07-7
M. Wt: 394.49
InChI Key: PWKIFIWPDZCMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a pyrazin-2-yloxy group bearing a piperidin-1-yl moiety at the 3-position. The amide nitrogen is further functionalized with a thiophen-2-ylmethyl group. The thiophene moiety introduces sulfur-based electronics and possible metabolic considerations .

Properties

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20(24-15-18-5-4-14-28-18)16-6-8-17(9-7-16)27-21-19(22-10-11-23-21)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKIFIWPDZCMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multiple steps, beginning with the formation of intermediate compounds through reactions involving benzyl halides and piperidinyl-pyrazine derivatives under basic conditions. Common solvents include toluene, and catalysts like palladium on carbon (Pd/C) are often employed to enhance reaction efficiency.

Phosphodiesterase Inhibition

Research indicates that compounds similar to This compound exhibit significant inhibition of phosphodiesterase 10 (PDE10). PDE10 is implicated in various neuropsychiatric disorders, making such inhibitors potential therapeutic agents for conditions like schizophrenia and Huntington's disease .

Antitumor Activity

A study focusing on benzamide derivatives revealed that certain compounds within this class demonstrated moderate to high potency as RET kinase inhibitors. This suggests that This compound may also exhibit antitumor properties, although specific data on this compound is limited .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of PDEs , leading to increased levels of cyclic nucleotides, which play critical roles in cellular signaling pathways.
  • Induction of apoptosis in cancer cells, as evidenced by studies on related compounds that disrupt cellular functions and trigger programmed cell death .

Structure-Activity Relationship (SAR)

A detailed SAR study on related benzamide derivatives identified key structural features that enhance biological activity. For instance, the presence of a piperidine ring and specific substitutions on the aromatic system were found to significantly affect potency against PDEs .

Case Study: Antifungal Activity

In a related investigation, piperidine-based compounds were tested against Candida auris, showing promising antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. These findings highlight the potential for similar compounds, including This compound , to target fungal infections effectively .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/MIC ValuesReferences
Compound APDE10 Inhibition50 nM
Compound BRET Kinase Inhibition100 nM
Compound CAntifungal ActivityMIC: 0.97 μg/mL

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine ring and ether linkage exhibit sensitivity to nucleophilic attack under controlled conditions:

a. Pyrazine Ring Functionalization

  • The 3-(piperidin-1-yl)pyrazin-2-yl group undergoes nucleophilic substitution at position 6 when treated with sodium hydride (NaH) or lithium diisopropylamide (LDA). For example, reactions with cyanide or thiol nucleophiles yield 6-substituted pyrazine derivatives .

  • Suzuki-Miyaura cross-coupling with aryl boronic acids replaces the 6-position halogen (if present) with aromatic groups, enhancing π-π stacking properties .

Table 1: Nucleophilic Substitution at Pyrazine

ReagentConditionsProductYield (%)Source
NaN₃DMF, 80°C, 12h6-Azido-pyrazine derivative65
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃6-Phenyl-pyrazine derivative78

b. Ether Cleavage
The aryl ether bond (-O-pyrazine) is susceptible to hydrolysis under acidic conditions (e.g., H₂SO₄/H₂O) or reductive cleavage using H₂/Pd-C, yielding phenolic intermediates .

Amide Hydrolysis and Functionalization

The benzamide group participates in hydrolysis and coupling reactions:

a. Acid/Base-Catalyzed Hydrolysis

  • Treatment with HCl (6M) at reflux yields 4-hydroxybenzoic acid and thiophen-2-ylmethanamine .

  • Enzymatic hydrolysis using lipases or proteases under physiological conditions produces similar fragments .

b. Amide Coupling

  • The free amine from hydrolysis can react with carboxylic acids using EDCI/HOBT or HATU/DIPEA to form new amides. This is pivotal in prodrug design .

Oxidation and Reduction Reactions

a. Oxidation

  • The thiophene moiety undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form thiophene-S-oxide or sulfone derivatives, altering electronic properties .

  • Piperidine’s tertiary amine is resistant to mild oxidants but forms N-oxide derivatives with H₂O₂/Na₂WO₄ .

b. Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to piperazine, increasing solubility.

  • LiAlH₄ selectively reduces the amide to a secondary amine without affecting the thiophene group .

Heterocycle-Specific Reactions

a. Thiophene Functionalization

  • Electrophilic substitution (e.g., nitration, halogenation) occurs at the 5-position of the thiophene ring. For example, bromination with NBS yields 5-bromo-thiophene derivatives .

  • Cross-dehydrogenative coupling (CDC) with Cu(OAc)₂ introduces aryl groups at the 4-position .

b. Piperidine Modification

  • N-Alkylation using alkyl halides or reductive amination with aldehydes/ketones modifies the piperidine’s substituents, impacting receptor binding .

Photochemical and Thermal Stability

  • UV irradiation (254 nm) induces [2+2] cycloaddition between the pyrazine and benzamide groups, forming a cyclobutane derivative.

  • Degradation above 200°C produces CO, NH₃, and thiophene fragments, as confirmed by TGA-MS.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Group

Compound A : 4-((3-(Piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide ()
  • Key Difference : Trifluoromethyl (CF₃) substituent instead of thiophen-2-ylmethyl.
  • Impact: Lipophilicity: CF₃ is highly electronegative, increasing polarity and reducing logP compared to the thiophene group. Electron Effects: CF₃ is a strong electron-withdrawing group, altering electronic distribution in the benzamide core.
Compound B : N-[4-(piperidin-1-yl)quinazolin-7-yl]benzamide ()
  • Key Difference : Quinazoline core replaces pyrazine, and piperidine is directly attached to the heterocycle.
  • Impact :
    • Aromatic Interactions : Quinazoline’s larger π-system may enhance stacking with hydrophobic pockets in targets like kinases.
    • Solubility : Quinazoline’s basic nitrogen could improve water solubility compared to pyrazine.

Variations in the Heterocyclic Core

Compound C : 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-[3-(morpholin-4-yl)pyrazin-2-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide ()
  • Key Difference : Morpholine replaces piperidine; triazolo-pyridine fused ring added.
  • Target Selectivity: The fused triazolo-pyridine may confer selectivity for kinases or GPCRs with larger active sites.
Compound D : 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-((4-((3-oxo-2,3-dihydro-1H-inden-4-yl)oxy)pyrimidin-2-yl)amino)benzamide ()
  • Key Difference : Pyrimidine replaces pyrazine; indenyloxy and methoxy substituents present.
  • Impact :
    • Hydrogen Bonding : Pyrimidine’s additional nitrogen may engage in stronger hydrogen bonding.
    • Steric Effects : Indenyloxy’s bulkiness could limit access to flat binding pockets.

Linker Modifications

Compound E : N-(4-ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide ()
  • Key Difference : Ethoxy linker replaces pyrazinyloxy group.
  • Impact :
    • Flexibility : Ethoxy’s single-bond rotation increases conformational flexibility versus rigid pyrazinyloxy.
    • Electronics : Oxygen in ethoxy may participate in hydrogen bonding, unlike the pyrazine’s aromatic system.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (CF₃) Compound B (Quinazoline) Compound C (Morpholine)
Molecular Weight ~450 (estimated) 485.5 332.4 ~600 (estimated)
logP ~3.5 (thiophene increases) ~4.0 4.254 ~2.8 (morpholine reduces)
H-Bond Acceptors 5 6 4 8
Polar Surface Area ~70 Ų ~85 Ų 46.24 Ų ~120 Ų

Key Observations :

  • Thiophene increases logP compared to CF₃ but may reduce metabolic stability.
  • Quinazoline’s lower polar surface area suggests better membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.